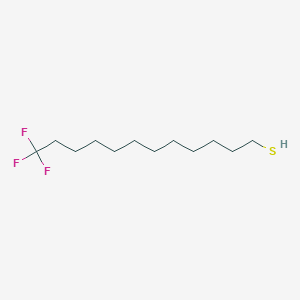

12,12,12-Trifluorododecane-1-thiol

Descripción general

Descripción

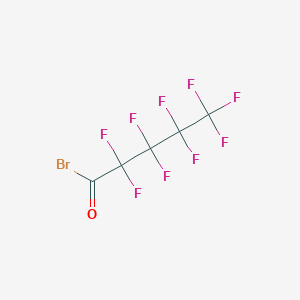

12,12,12-Trifluorododecane-1-thiol, also known as CF3(CH2)10SH, is a fluorinated thiol compound with the chemical formula of C12H22F3S. It has a molecular weight of 256.38 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23F3S/c13-12(14,15)10-8-6-4-2-1-3-5-7-9-11-16/h16H,1-11H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a flash point of 101-104/2mm .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

12,12,12-Trifluorododecane-1-thiol is relevant in the synthesis of complex chemical structures. Zack and Shreeve (1974) highlighted its utility in creating the trifluoromethylthio moiety in synthesis reactions and for obtaining structural information about compounds with carbon-carbon double bonds (Zack & Shreeve, 1974).

Thiol-Click Chemistry

Thiol-click chemistry, where this compound could play a role, is significant in chemical synthesis and materials applications. This chemistry is valued for its high yields under benign conditions and has diverse applications in fields like chemistry, biology, and materials science. Hoyle, Lowe, and Bowman (2010) discuss these applications and the new mechanistic understanding of thiol-click chemistry (Hoyle, Lowe, & Bowman, 2010).

Photocatalytic Applications

The compound is also significant in photocatalytic applications, especially in trifluoromethylation reactions. Straathof et al. (2014) explored the use of this compound in a photocatalytic process for trifluoromethylation of thiols, demonstrating its effectiveness in various aromatic, hetero-aromatic, and aliphatic substrates (Straathof et al., 2014).

Material Synthesis and Modification

This compound is instrumental in material synthesis and modification. Lowe (2014) highlights its application in advanced macromolecular engineering and materials chemistry, particularly in thiol-ene 'click' chemistry for polymer/material synthesis and modification (Lowe, 2014).

Detection of Thiols

This compound plays a critical role in the development of optical probes for thiols, which are important in biological processes. Chen et al. (2010) focused on fluorescent or colorimetric sensors for thiols, emphasizing the unique mechanisms between sensors and thiols (Chen, Zhou, Peng, & Yoon, 2010).

Thiol-Michael Addition Reaction

The thiol-Michael addition reaction, in which this compound may be used, is a critical tool in materials science due to its modularity and efficiency. Nair et al. (2014) examine this reaction in the context of small molecule synthesis and in situ polymer modifications in biological systems (Nair, Podgórski, Chatani, Gong, Xi, Fenoli, & Bowman, 2014).

Corrosion Inhibition

In the field of material science, this compound shows potential as a corrosion inhibitor. Xu et al. (2016) demonstrated its effectiveness in protecting surfaces from seawater corrosion (Xu, Yang, Qiu, Hou, Zheng, Zhang, Wang, Sun, & Lin, 2016).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H314, H317, H335, and H411 . This indicates that it can cause severe skin burns and eye damage (H314), may cause an allergic skin reaction (H317), may cause respiratory irritation (H335), and is toxic to aquatic life with long-lasting effects (H411). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

12,12,12-trifluorododecane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23F3S/c13-12(14,15)10-8-6-4-2-1-3-5-7-9-11-16/h16H,1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZJJAVEQZDUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(F)(F)F)CCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

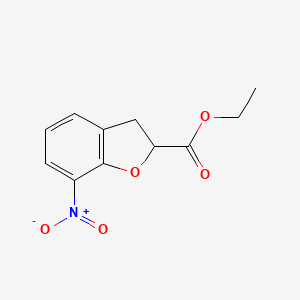

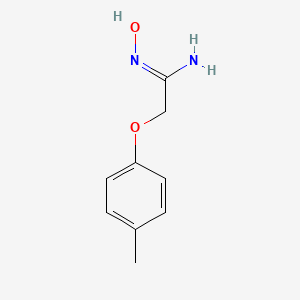

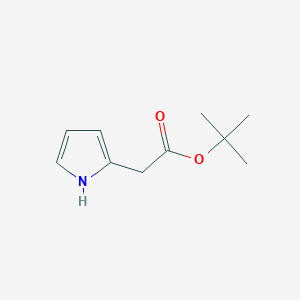

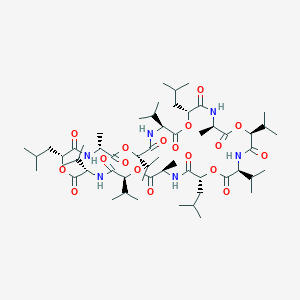

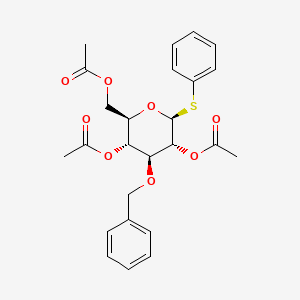

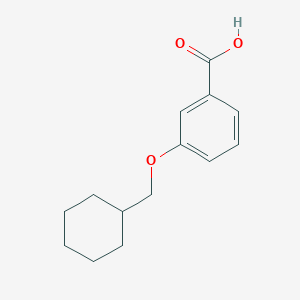

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3040124.png)